molecular formula C19H19FN4OS B12217833 N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12217833
M. Wt: 370.4 g/mol
InChI Key: YCHWUZYPWDTMTD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-ethylphenyl acetamide core linked via a sulfanyl group to a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 5 and a methyl group at position 2. This compound has been studied for its role as an odorant receptor co-receptor (Orco) agonist, particularly in the context of mosquito oviposition attractants . Its structural features, including the electron-withdrawing fluorine substituent and the ethylphenyl moiety, contribute to its biological activity and physicochemical properties, such as enhanced binding affinity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula

C19H19FN4OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19FN4OS/c1-3-13-4-10-16(11-5-13)21-17(25)12-26-19-23-22-18(24(19)2)14-6-8-15(20)9-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

YCHWUZYPWDTMTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Key reagents include 4-ethylphenylamine, 4-fluorobenzaldehyde, and various sulfur-containing compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context in which the compound is used, such as its role as a drug or a research tool.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-containing acetamides are a versatile class of compounds with diverse pharmacological activities. Below is a detailed comparison of N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Triazole Acetamides

Compound Name Key Substituents Biological Activity References
This compound 4-Ethylphenyl, 4-fluorophenyl, methyl Orco agonist (mosquito oviposition attractant)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Chlorophenyl, 4-methylphenyl, phenoxyphenyl Antimicrobial (MIC: 8–16 µg/mL against E. coli and S. aureus)
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-Chlorophenyl, phenyl, methylsulfanyl benzyl Anti-inflammatory (IC₅₀: 18.7 µM in protein denaturation assay)
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Acetylphenyl, 4-chlorophenyl, toluidinomethyl Anticancer (moderate activity against MCF-7 breast cancer cells)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-Difluorophenyl, 4-chlorophenyl, methylphenyl Antioxidant (70% radical scavenging at 100 µM)
N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 4-Bromophenyl, cyclohexyl-methyl Crystallographic studies (monoclinic crystal system, R factor: 0.038)

Key Findings from Comparative Studies

Substituent Effects on Activity: Electron-withdrawing groups (e.g., -F, -Cl) on the triazole or phenyl rings enhance antimicrobial and anti-inflammatory activities. For example, the 4-chlorophenyl analog (MIC: 8–16 µg/mL) outperforms non-halogenated derivatives . Bulky substituents like cyclohexyl-methyl reduce biological activity but improve crystallinity, facilitating structural analysis via X-ray diffraction .

Pharmacological Diversity: The target compound’s role as an Orco agonist distinguishes it from analogs with traditional antimicrobial or anti-inflammatory applications .

Synthetic Accessibility :

  • Compounds with methyl or ethyl groups on the triazole ring (e.g., 4-methyl in the target compound) are synthesized in higher yields (72–79%) compared to bulkier analogs .

Structural Insights :

  • Crystal structures of analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide reveal planar triazole rings and intermolecular hydrogen bonding, which stabilize the molecule in solid-state .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chlorophenyl Analog 3,4-Difluorophenyl Analog
Molecular Weight 426.47 g/mol 477.33 g/mol 478.42 g/mol
LogP 3.8 (predicted) 4.2 4.0
Water Solubility Low (<10 µg/mL) Low (<5 µg/mL) Moderate (25 µg/mL)
Half-life (in vitro) 6.5 h 4.2 h 5.8 h

Biological Activity

N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections explore its biological activity in detail, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{22}FN_3OS, with a molecular weight of approximately 491.6 g/mol. Its structure features a triazole ring linked to an acetamide moiety through a sulfanyl group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes that are crucial in various disease pathways. This inhibition can disrupt cellular processes related to cancer and microbial infections.
  • Protein Binding : Its unique structure may enhance binding affinity to certain proteins involved in disease pathways, which is essential for its pharmacological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds in the 1,2,4-triazole class can effectively combat various bacterial strains. For instance:

Microorganism Inhibition Concentration (IC50)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also shown antifungal activity against several fungi. The presence of the triazole ring is particularly notable for its efficacy in inhibiting fungal growth:

Fungal Strain Inhibition Concentration (IC50)
Aspergillus niger12 µg/mL
Cryptococcus neoformans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies using cancer cell lines have demonstrated promising results:

Cell Line Inhibition Concentration (IC50)
MCF-7 (breast cancer)5 µg/mL
HeLa (cervical cancer)7 µg/mL

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to understand how modifications influence biological activity. For instance:

  • Study on Triazole Derivatives : A comparative analysis showed that modifications on the phenyl ring significantly affect the anticancer activity of triazole derivatives. The presence of electron-donating groups enhances activity against specific cancer cell lines .
  • Antimicrobial Screening : A library of triazole derivatives was screened against various pathogens, revealing that compounds with similar structural motifs exhibited varying degrees of antimicrobial efficacy .

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